molecular formula C23H22ClN5O B11429419 N-(3-chloro-2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine

N-(3-chloro-2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B11429419
M. Wt: 419.9 g/mol
InChI Key: KXQHSSVFVNTNOK-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyrimidine and α-haloketones.

    Substitution reactions:

    Final coupling: The final step often involves coupling the substituted imidazo[1,2-a]pyrimidine with the desired amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chloro and morpholinyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyrimidines with various functional groups.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various cellular pathways, leading to the desired therapeutic effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine
  • N-(3-chloro-2-methylphenyl)-2-[4-(piperidin-1-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine
  • N-(3-chloro-2-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrimidin-3-amine

Uniqueness

N-(3-chloro-2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine is unique due to the presence of the morpholinyl group, which can enhance its solubility and bioavailability. This structural feature may also contribute to its specific interactions with molecular targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C23H22ClN5O

Molecular Weight

419.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C23H22ClN5O/c1-16-19(24)4-2-5-20(16)26-22-21(27-23-25-10-3-11-29(22)23)17-6-8-18(9-7-17)28-12-14-30-15-13-28/h2-11,26H,12-15H2,1H3

InChI Key

KXQHSSVFVNTNOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)N5CCOCC5

Origin of Product

United States

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